molecular formula C11H9N3O2 B14495245 1,3,4-Tricyanocyclohex-3-en-1-yl acetate CAS No. 64760-99-2

1,3,4-Tricyanocyclohex-3-en-1-yl acetate

Cat. No.: B14495245
CAS No.: 64760-99-2
M. Wt: 215.21 g/mol
InChI Key: QAHVDEAXUGNIQR-UHFFFAOYSA-N
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Description

1,3,4-Tricyanocyclohex-3-en-1-yl acetate is a specialized organic compound characterized by its cyclohexene backbone substituted with three cyano groups and an acetate ester. This structure confers unique electronic and steric properties, making it a candidate for applications in polymer chemistry, agrochemicals, and pharmaceutical intermediates. Its high electron-withdrawing cyano groups enhance reactivity in nucleophilic substitutions, while the acetate moiety provides stability and solubility in organic solvents.

Properties

CAS No.

64760-99-2

Molecular Formula

C11H9N3O2

Molecular Weight

215.21 g/mol

IUPAC Name

(1,3,4-tricyanocyclohex-3-en-1-yl) acetate

InChI

InChI=1S/C11H9N3O2/c1-8(15)16-11(7-14)3-2-9(5-12)10(4-11)6-13/h2-4H2,1H3

InChI Key

QAHVDEAXUGNIQR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1(CCC(=C(C1)C#N)C#N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4-Tricyanocyclohex-3-en-1-yl acetate typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a cyclohexene derivative with acetic anhydride in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often employing advanced techniques such as distillation and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1,3,4-Tricyanocyclohex-3-en-1-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano groups to amines.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like sodium hydroxide or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexene oxides, while reduction can produce amine derivatives.

Scientific Research Applications

1,3,4-Tricyanocyclohex-3-en-1-yl acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3,4-Tricyanocyclohex-3-en-1-yl acetate involves its interaction with molecular targets such as enzymes and receptors. The cyano groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The acetate group may also play a role in modulating the compound’s solubility and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Acetates

Vinyl Acetate

Vinyl acetate (CH₃COOCH=CH₂) is a widely used industrial monomer for producing polyvinyl acetate. Unlike 1,3,4-tricyanocyclohex-3-en-1-yl acetate, vinyl acetate lacks cyano substituents, resulting in lower polarity and reduced thermal stability.

Property This compound Vinyl Acetate
Functional Groups Cyano, acetate, cyclohexene Acetate, vinyl
Reactivity High (electron-deficient cyclohexene) Moderate (vinyl ester)
Industrial Applications Limited (research stage) Paints, adhesives

(3Z)-Hex-3-en-1-yl Acetate

This compound (CAS 3681-71-8) is a linear ester with a cis-configured double bond, commonly used as a flavoring agent. Its structure contrasts sharply with the tricyanocyclohexenyl acetate, which features a rigid cyclic framework. The linear chain of (3Z)-hex-3-en-1-yl acetate grants higher volatility (evident in its use in fragrances), while the tricyano derivative’s cyclic structure likely reduces volatility and increases thermal degradation resistance .

11-Epi-Sinulariolide Acetate

A marine-derived diterpenoid (C₂₂H₃₂O₄), this compound exhibits anti-inflammatory and cytotoxic properties. Unlike this compound, its biological activity stems from its terpene backbone and acetate group.

Electronic and Spectroscopic Comparisons

Aqueous zinc acetate (Zn(CH₃COO)₂) serves as a benchmark for electronic studies. X-ray absorption spectroscopy (RIXS) reveals that zinc acetate’s electronic structure is dominated by metal-ligand interactions, whereas the tricyanocyclohexenyl acetate’s cyano groups likely introduce strong π-conjugation and electron-deficient regions, altering its redox behavior and spectroscopic signatures .

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